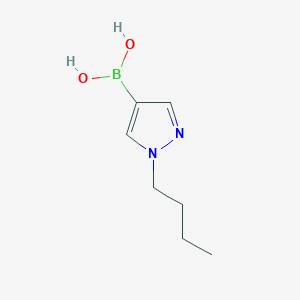
1-Butylpyrazole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylpyrazole-4-boronic acid is a chemical compound with the molecular formula C7H13BN2O2 . It is used as a reagent in various chemical reactions .
Chemical Reactions Analysis
Boronic acid-based compounds, such as this compound, are known to participate in cis-diol conjugation, one of the best-studied reactions among reversible click reactions . Pyrazole derivatives can also undergo various reactions due to the nature of their substituent groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
Boronic acids and derivatives are crucial intermediates in medicinal chemistry and drug discovery. The synthesis of polysubstituted N-arylpyrazole derivatives from N 1-arylsydnone with acetylene and boronic acid showcases the utility of boronic acid derivatives in creating compounds with significant inhibitory activity against various cancer cells (N. Uramaru et al., 2014). This highlights boronic acids' role in synthesizing novel therapeutic agents.
Carbohydrate Recognition
Boronic acids have a unique ability to form reversible covalent bonds with diols, making them excellent candidates for carbohydrate recognition. A study on the complexation of glycopyranosides under physiologically relevant conditions by ortho-hydroxyalkyl arylboronic acids demonstrates the potential of boronic acid derivatives in designing sensors and receptors for biomolecules, including cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Analytical Chemistry Applications
In analytical chemistry, boronic acids have been employed for the derivatization of compounds for detection purposes. The detection of boron and the response of boronate derivatives with an alkali flame ionization detector illustrates the applicability of boronic acid derivatives in enhancing detection sensitivity and specificity in gas chromatography, highlighting their importance in analytical methodologies (R. Greenhalgh & P. Wood, 1973).
Fluorescence Probes
Boronic acid derivatives are also pivotal in developing fluorescent probes for biological applications. For example, boron dipyrromethene (BODIPY)-based probes have been designed for highly sensitive detection of nitric oxide, a critical biomolecule in various physiological and pathological processes (Yu Gabe et al., 2004). These probes exemplify boronic acid derivatives' role in bioimaging and diagnostics.
Drug Development and Catalysis
Boronic acids are integral to drug development, serving as key intermediates and functional groups in pharmaceutical agents. Their unique properties have been exploited for developing enzyme inhibitors, cancer therapy agents, and biomolecule mimics. The comprehensive review of boronic acid compounds in potential pharmaceutical applications underscores their significance in modern medicinal chemistry and drug design (Wen-qian Yang, Xingming Gao, & B. Wang, 2003).
Zukünftige Richtungen
Pyrazole derivatives, including 1-Butylpyrazole-4-boronic acid, continue to be an area of interest in chemical research due to their diverse structural significance and biological activities . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their potential applications in various fields .
Wirkmechanismus
Target of Action
1-Butylpyrazole-4-boronic acid is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazole derivatives have been found to exhibit a wide range of biological activities and can be used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases . .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit cytokine signal transduction via inhibition of JAK1 and JAK2, leading to antiproliferative and proapoptotic effects .
Biochemical Pathways
This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In SM coupling, the boronic acid undergoes transmetalation with palladium, a process where the boronic acid transfers its organic group to palladium . This reaction is part of a larger biochemical pathway that leads to the formation of carbon-carbon bonds .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are susceptible to oxidation, especially under aerobic conditions .
Result of Action
Given its potential use in sm coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are highly susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the action, efficacy, and stability of this compound can be significantly affected by the presence of oxidants in its environment .
Eigenschaften
IUPAC Name |
(1-butylpyrazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUJWRDQDMVDAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)
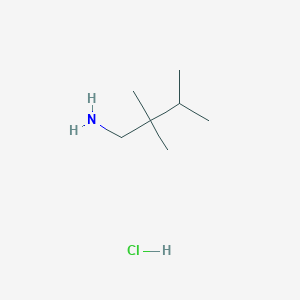
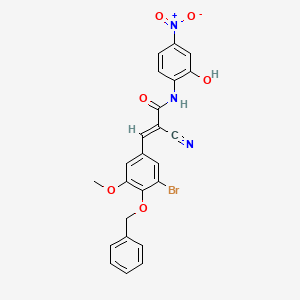

![6-Benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953044.png)
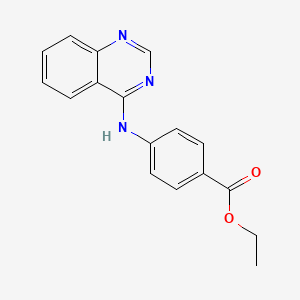
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)

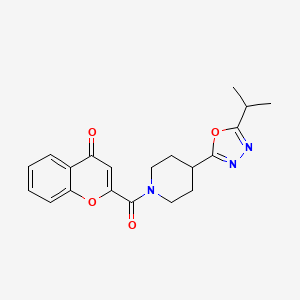

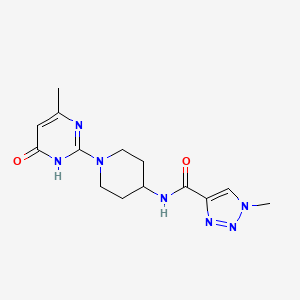
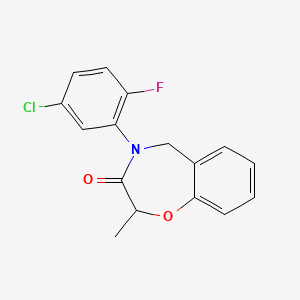
![7-methyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2953055.png)
![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)